

Technical Guide: Solubility of N-[Tris(hydroxymethyl)methyl]acrylamide in Organic Solvents

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Compound of Interest

Compound Name: N-[Tris(hydroxymethyl)methyl]acrylamide

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Introduction

N-[Tris(hydroxymethyl)methyl]acrylamide (THMA), also known as N-Acryloyl Tris(hydroxymethyl)aminomethane, is a hydrophilic, functional monomer increasingly utilized in the development of advanced biomaterials. Its unique structure, featuring a polymerizable acrylamide group and three hydrophilic hydroxymethyl groups, makes it a valuable building block for synthesizing hydrogels, biocompatible coatings, and drug delivery systems.^{[1][2][3]} Understanding the solubility of THMA in various organic solvents is critical for its application in synthesis, purification, and formulation processes within research and drug development.

This technical guide provides a summary of the known qualitative solubility of THMA and presents a detailed experimental protocol for its quantitative determination in organic solvents.

Solubility of N-[Tris(hydroxymethyl)methyl]acrylamide

Currently, there is a lack of specific quantitative data in the public domain for the solubility of **N-[Tris(hydroxymethyl)methyl]acrylamide** in various organic solvents. However, its chemical

structure provides strong indications of its solubility characteristics. The presence of multiple hydroxyl groups and an amide linkage suggests strong hydrogen bonding capabilities, leading to good solubility in polar, protic solvents.

Qualitative Solubility Data

Product literature and chemical databases consistently describe **N-[Tris(hydroxymethyl)methyl]acrylamide** as being soluble in water and other hydrophilic solvents.^{[4][5][6][7]} The table below summarizes the available qualitative solubility information and provides a template for recording experimentally determined quantitative data.

Solvent	Qualitative Solubility	Quantitative Solubility (g/L at 25°C)
Water	Soluble ^{[4][6][7]}	Data not available
Methanol	Readily Soluble ^[5]	Data not available
Ethanol	Readily Soluble ^[5]	Data not available
Dimethyl Sulfoxide (DMSO)	Likely Soluble	Data not available
N,N-Dimethylformamide (DMF)	Likely Soluble	Data not available

Experimental Protocol for Quantitative Solubility Determination

To address the gap in quantitative data, this section provides a detailed experimental protocol based on the widely accepted isothermal shake-flask method, followed by concentration analysis using High-Performance Liquid Chromatography (HPLC).

Principle

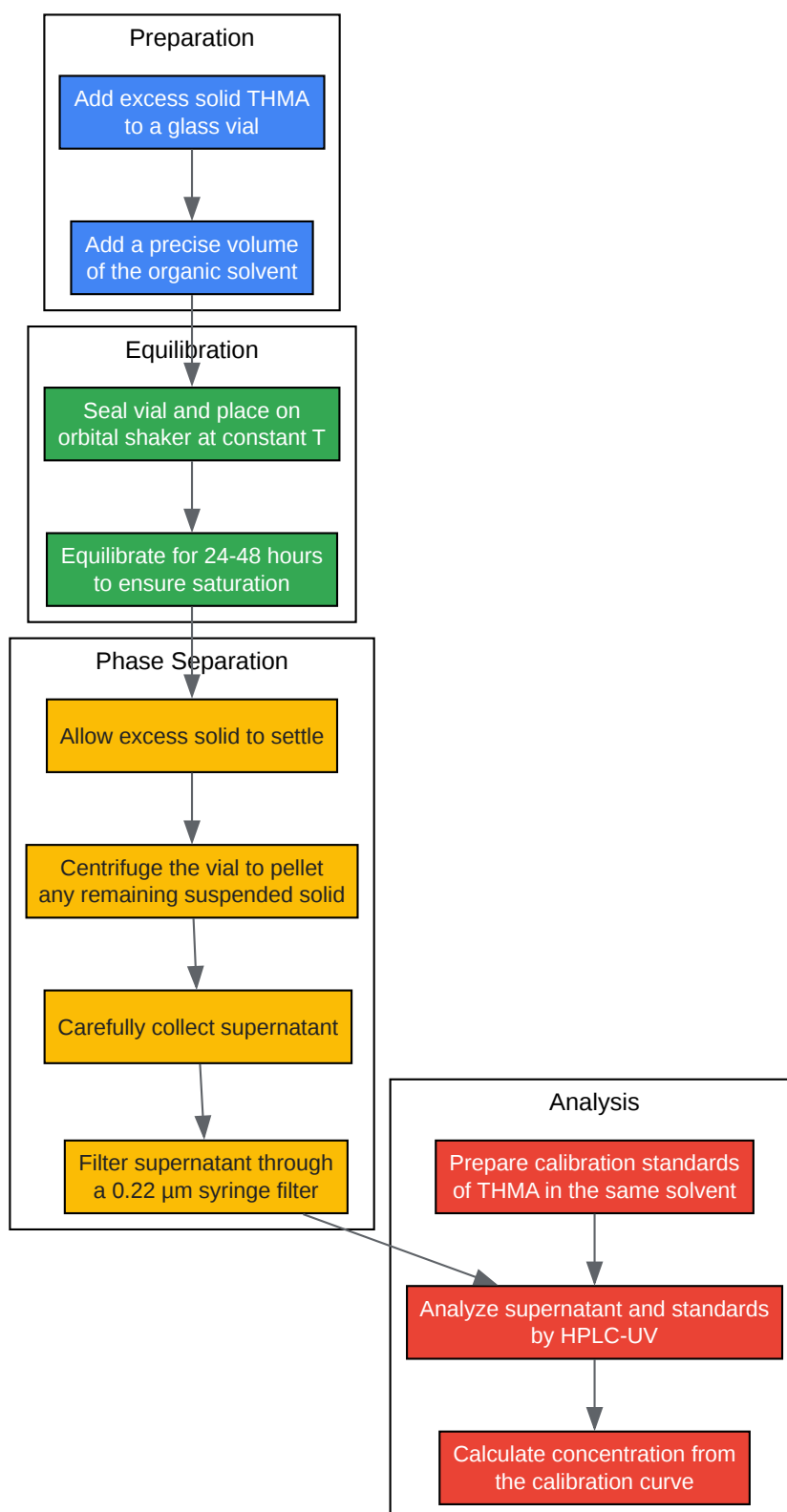
An excess amount of solid **N-[Tris(hydroxymethyl)methyl]acrylamide** is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium (i.e., a saturated solution). After separating the undissolved solid, the concentration of THMA in the clear supernatant is determined analytically.

Materials and Equipment

- **N-[Tris(hydroxymethyl)methyl]acrylamide** (crystalline solid, $\geq 98.5\%$ purity)[8]
- Organic solvents of interest (e.g., Methanol, Ethanol, DMSO, DMF), HPLC grade
- Glass vials with screw caps
- Orbital shaker or rotator in a temperature-controlled incubator
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE or nylon)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Analytical balance
- Volumetric flasks and pipettes

Experimental Workflow Diagram

The following diagram illustrates the logical steps for the experimental determination of solubility.



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Caption: Workflow for the determination of THMA solubility.

Step-by-Step Procedure

- **Preparation of Vials:** Add an excess amount of solid **N-[Tris(hydroxymethyl)methyl]acrylamide** to a glass vial. The goal is to have undissolved solid remaining at the end of the experiment to ensure a saturated solution is formed.
- **Solvent Addition:** Add a precise volume (e.g., 5 mL) of the desired organic solvent to the vial.
- **Equilibration:** Tightly cap the vials and place them on an orbital shaker or rotator within a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for an extended period, typically 24 to 48 hours, to ensure the system reaches thermodynamic equilibrium.
- **Phase Separation:** After equilibration, remove the vials and let them stand undisturbed to allow the excess solid to settle. To ensure complete removal of suspended solids, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).
- **Sample Collection:** Carefully collect an aliquot of the clear supernatant using a pipette, being cautious not to disturb the solid pellet.
- **Filtration:** Filter the collected supernatant through a 0.22 µm syringe filter compatible with the organic solvent used. This step removes any fine particulates that could interfere with the analysis.
- **Preparation for Analysis:** Dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.
- **Quantification:** Analyze the concentration of the dissolved THMA in the diluted supernatant using a validated HPLC-UV method against a standard curve.
 - **Mobile Phase:** A suitable mobile phase would likely consist of a mixture of water and a polar organic solvent like acetonitrile or methanol.
 - **Column:** A C18 reversed-phase column is a common choice for polar analytes.
 - **Detection:** The acrylamide chromophore allows for UV detection, typically around 210 nm.

- Calculation: Calculate the solubility of THMA in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The result can be expressed in units such as g/L or mol/L.

Conclusion

N-[Tris(hydroxymethyl)methyl]acrylamide is a key monomer for the development of hydrophilic polymers and hydrogels. While qualitative data confirms its solubility in polar organic solvents, a lack of quantitative data necessitates experimental determination for specific applications. The provided shake-flask protocol offers a robust and reliable method for researchers, scientists, and drug development professionals to generate precise solubility data, enabling better control over polymerization reactions, purification processes, and the formulation of novel biomaterials. This systematic approach will facilitate the expanded use of this versatile monomer in various scientific and therapeutic fields.

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